molecular formula C15H13N3S B414313 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 322412-26-0

5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B414313
CAS No.: 322412-26-0
M. Wt: 267.4g/mol
InChI Key: CRZCZEFEVILMSQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds containing nitrogen and sulfur functionalities. The IUPAC name for this compound is 3-(3-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione, which reflects the thione tautomeric form that predominates under standard conditions. This nomenclature system accounts for the specific positioning of substituents on the triazole ring and acknowledges the tautomeric nature of the molecule.

The compound is registered under CAS number 322412-26-0 and appears in chemical databases with multiple synonymous names. Alternative systematic names include 4-Phenyl-5-m-tolyl-4H-triazole-3-thiol and 4-Phenyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, which emphasize different aspects of the molecular structure. The diversity in naming conventions reflects the complex tautomeric behavior and the historical development of triazole nomenclature systems.

The PubChem Compound Identifier (CID) 767147 provides a standardized reference for this compound in chemical databases. The systematic naming also includes depositor-supplied synonyms such as CBMicro_005549, SCHEMBL10012459, and various alphanumeric codes used in chemical inventory systems. These alternative identifiers facilitate cross-referencing across different chemical databases and research publications.

Molecular Formula and Weight Analysis

The molecular formula C15H13N3S represents the elemental composition of this compound. The molecular weight of 267.4 g/mol places this compound within the range typical for substituted triazole derivatives used in pharmaceutical applications. The molecular structure contains 15 carbon atoms arranged in two aromatic rings (phenyl and methylphenyl) attached to a central 1,2,4-triazole ring, with three nitrogen atoms integrated into the heterocyclic core and one sulfur atom contributing to the thiol/thione functionality.

The InChI (International Chemical Identifier) representation provides a standardized textual description of the molecular structure: InChI=1S/C15H13N3S/c1-11-6-5-7-12(10-11)14-16-17-15(19)18(14)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19). This representation encodes the connectivity and stereochemistry of all atoms within the molecule. The corresponding InChIKey CRZCZEFEVILMSQ-UHFFFAOYSA-N serves as a hashed version of the InChI string, providing a compact identifier for database searches.

The SMILES (Simplified Molecular Input Line Entry System) notation CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3 offers an alternative linear representation of the molecular structure. This notation system facilitates computational analysis and structure-activity relationship studies. The molecular weight calculation considers the average atomic masses of constituent elements: carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.007 g/mol), and sulfur (32.065 g/mol).

Tautomeric Forms: Thione-Thiol Equilibrium

The tautomeric equilibrium between thiol and thione forms represents a fundamental characteristic of 1,2,4-triazole-3-thiol derivatives. Quantum mechanical calculations using density functional theory (DFT) methods have established that the thione form typically predominates in both gas phase and solution conditions. The energy difference between tautomeric forms generally favors the thione structure by approximately 20 kJ/mol, as determined through high-level computational studies.

Spectroscopic investigations reveal distinct characteristics for each tautomeric form. High-resolution mass spectrometry techniques, including electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), enable discrimination between thiol and thione tautomers through different fragmentation patterns. The method achieves detection limits of 2.8-5.6 pg/μl for ESI-TOF-MS and 0.25-0.55 pg/μl for ESI-QTOF-MS. These analytical approaches demonstrate superior sensitivity compared to traditional spectroscopic methods for tautomer identification.

Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into tautomeric equilibrium dynamics. In solution studies, the thione form exhibits characteristic chemical shifts that differ significantly from the thiol form. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) enables separation and quantitative analysis of individual tautomers. The chromatographic separation typically achieves baseline resolution within 6 minutes using appropriate column conditions.

The tautomeric equilibrium is influenced by solvent effects and pH conditions. In neutral and acidic media, the thione form predominates, while alkaline conditions can shift the equilibrium toward the thiol form. This pH-dependent behavior has significant implications for the compound's stability and reactivity under different chemical environments. Temperature effects also influence the tautomeric distribution, with elevated temperatures generally favoring increased equilibrium dynamics.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic studies of related triazole-thiol compounds provide structural insights relevant to this compound. Single crystal X-ray diffraction analysis reveals that the thione form typically predominates in the solid state, consistent with solution-phase observations. The crystal structure demonstrates intramolecular hydrogen bonding between the NH group and the sulfur atom, forming six-membered ring conformations that stabilize the thione tautomer.

Bond length analysis from crystallographic data indicates characteristic C=S double bond character in the thione form, with typical C-S bond lengths of approximately 1.735 Å. The triazole ring adopts a planar conformation, while the phenyl substituents may exhibit varying degrees of rotation relative to the heterocyclic plane. Dihedral angles between aromatic rings and the triazole core provide information about molecular flexibility and potential intermolecular interactions.

Intermolecular hydrogen bonding patterns in crystal structures reveal π-π stacking interactions between aromatic rings and N-H···S hydrogen bonds that contribute to crystal stability. These non-covalent interactions influence the compound's physical properties, including melting point and solubility characteristics. The methylphenyl substituent introduces additional conformational flexibility compared to unsubstituted phenyl analogs.

Computational conformational analysis using DFT methods corroborates experimental crystallographic findings. Energy calculations for different conformational states reveal energy barriers for rotation around C-N bonds connecting the phenyl rings to the triazole core. These calculations provide insights into molecular dynamics and preferred conformational states under various conditions.

Comparative Structural Analysis with Analogous Triazole Derivatives

Comparative analysis with structurally related compounds, including 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 63314-58-9), reveals systematic trends in molecular properties. The positional isomerism between 3-methylphenyl and 4-methylphenyl substituents influences both electronic properties and tautomeric equilibrium constants. Both compounds share the same molecular formula (C15H13N3S) and molecular weight (267.4 g/mol), but exhibit different chemical shifts in NMR spectroscopy due to distinct electronic environments.

The parent compound 1H-1,2,4-triazole-3-thiol (CAS: 3179-31-5) serves as a fundamental reference for understanding substitution effects. With molecular formula C2H3N3S and molecular weight 101.13 g/mol, this simple triazole derivative exhibits similar tautomeric behavior but lacks the aromatic substitution that modulates electronic properties in the target compound. The melting point of the parent compound (221-224°C) provides a baseline for comparing thermal stability of substituted derivatives.

Computational studies on the series of triazole-thiol compounds reveal that electron-donating substituents, such as methyl groups, generally stabilize the thione form relative to the thiol form. The phenyl substitution pattern creates extended π-conjugation systems that influence optical properties and electronic transitions. UV-visible spectroscopy of these compounds shows characteristic absorption bands that shift systematically with substitution patterns.

Synthetic accessibility varies among triazole derivatives depending on substitution patterns and steric considerations. The preparation of this compound typically involves multi-step procedures starting from appropriately substituted precursors. The synthetic route influences the final product's purity and the need for purification steps to remove tautomeric impurities or side products.

Properties

IUPAC Name

3-(3-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-6-5-7-12(10-11)14-16-17-15(19)18(14)13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCZEFEVILMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Potassium Dithiocarbazinate :

    • 3-Methylbenzoic hydrazide (0.1 mol) reacts with carbon disulfide (0.15 mol) in absolute ethanol containing potassium hydroxide (0.15 mol).

    • The mixture is stirred for 16 hours, yielding a potassium salt precipitate.

    • Key IR Bands : 1662 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch), 1487 cm⁻¹ (C–N stretch).

  • Cyclization with Hydrazine Hydrate :

    • The potassium salt is refluxed with hydrazine hydrate (0.04 mol) in water for 3–4 hours.

    • Acidification with HCl precipitates the intermediate 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

    • Yield : 42%.

    • Characterization :

      • ¹H NMR : δ 7.7 ppm (aromatic protons), δ 14.6 ppm (S–H proton).

      • IR : 943 cm⁻¹ (N–C–S stretch), 1278 cm⁻¹ (N–N–C stretch).

Condensation with 3-Methylbenzaldehyde

The intermediate 4-amino-triazole-3-thiol undergoes Schiff base formation with 3-methylbenzaldehyde to introduce the m-tolyl group.

Synthesis Protocol

  • Reactants :

    • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.001 mol)

    • 3-Methylbenzaldehyde (0.001 mol)

    • Catalyst: Concentrated H₂SO₄ (4–5 drops).

  • Conditions : Reflux in ethanol for 3 hours.

  • Yield : 39%.

  • Characterization :

    • ¹H NMR : δ 8.7 ppm (N=CH proton), δ 7.5–7.85 ppm (aromatic protons).

    • IR : 1305 cm⁻¹ (C–N stretch), 698 cm⁻¹ (C–S stretch).

Multi-Step Synthesis via Ethyl Chloroacetate Intermediate

A modified approach involves functionalizing 1,2,4-triazole-3-thiol with ethyl chloroacetate before introducing substituents.

Reaction Steps

  • Ethyl 2-[(Triazolyl)thio]acetate Formation :

    • 4-Phenyl-5-(phenylaminoethyl)-4H-1,2,4-triazole-3-thiol reacts with ethyl chloroacetate in DMF with triethylamine.

    • Yield : 80%.

  • Hydrazide Formation :

    • The ethyl ester intermediate is treated with hydrazine hydrate in propan-2-ol at 60°C.

    • Yield : 94%.

  • Condensation with 3-Methylbenzaldehyde :

    • The hydrazide reacts with 3-methylbenzaldehyde under acidic conditions to yield the target compound.

Alternative Route via Thiocarbohydrazide

Thiocarbohydrazide serves as a versatile precursor for triazole-thiols.

Synthesis Overview

  • Thiocarbohydrazide Activation :

    • Thiocarbohydrazide reacts with 3-methylbenzoic acid in trifluoroacetic acid (TFA) or formic acid under reflux.

  • Cyclization and Thiolation :

    • The intermediate is treated with CS₂ and KOH in ethanol, followed by acidification.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
CyclizationKOH, CS₂, Hydrazine hydrateReflux in H₂O42%Simple starting materialsModerate yield
Schiff Base Condensation3-Methylbenzaldehyde, H₂SO₄Ethanol reflux39%Direct introduction of m-tolyl groupRequires acidic conditions
Ethyl Chloroacetate RouteEthyl chloroacetate, DMFRoom temperature80–94%High intermediate yieldsMulti-step synthesis
ThiocarbohydrazideTFA, CS₂, KOHReflux in TFA/H₂ON/AScalable for derivativesHarsh reaction conditions

Optimization Strategies

Solvent and Catalyst Selection

  • Cyclization : Water as a solvent reduces costs but may limit solubility.

  • Schiff Base Formation : Ethanol with H₂SO₄ enhances reaction efficiency.

  • DMF/Triethylamine System : Improves electrophilic substitution in esterification.

Yield Improvement

  • Purification : Recrystallization from ethanol or hot water enhances purity.

  • Catalyst Screening : Substituting H₂SO₄ with p-toluenesulfonic acid may reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial growth and replication.

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The triazole ring is known to interact with biological targets involved in cancer pathways, making this compound a candidate for further development in cancer therapeutics.

Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that modifications to the phenyl groups could enhance the compound's efficacy against specific cancer types. This highlights the importance of structural optimization in drug development.

Agricultural Science

Fungicidal Properties
The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its application in agriculture could provide an alternative to traditional fungicides, offering a more environmentally friendly solution for crop protection.

Research Findings
Field trials have demonstrated that formulations containing this compound can effectively reduce fungal diseases in crops such as wheat and corn. These findings suggest that this compound could play a significant role in integrated pest management strategies.

Materials Science

Corrosion Inhibitors
Recent studies have investigated the use of this compound as a corrosion inhibitor for metals. Its thiol group is particularly effective in forming protective layers on metal surfaces, preventing corrosion in harsh environments.

Performance Evaluation
Laboratory tests have shown that coatings containing this compound significantly reduce corrosion rates compared to untreated surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive substances.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentEffective against multiple bacterial strains
Anticancer AgentInhibits proliferation of cancer cell lines
Agricultural ScienceFungicideReduces fungal diseases in crops
Materials ScienceCorrosion InhibitorForms protective layers on metal surfaces

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) groups enhance electrophilicity, improving interactions with microbial enzymes (e.g., 5-(4-nitrophenyl) and 5-(2-bromophenyl) derivatives) . Chloro (Cl) in Yucasin allows mimicry of indole-3-pyruvic acid (IPA), enabling competitive inhibition of YUCCA flavin monooxygenases .
  • Electron-Donating Groups (EDGs):

    • Methyl (CH₃) and methoxy (OCH₃) groups increase lipophilicity, aiding membrane penetration (e.g., 5-(3-methylphenyl) and 5-(4-methoxyphenyl) derivatives) .
  • Hybrid Heterocycles:

    • Indole, benzimidazole, and morpholine substituents broaden activity spectra. For example, indole-containing derivatives show antifungal activity, while morpholine analogs improve solubility .

Mechanism of Action Variations

  • Antimicrobial Activity:

    • Halogenated derivatives (e.g., 5-(2-bromophenyl)) disrupt microbial cell walls via thiol-mediated redox interactions .
    • Schiff base derivatives (e.g., 5-(4-nitrophenyl)) may chelate metal ions essential for microbial enzyme function .
  • Enzyme Inhibition: Yucasin’s chloro-substituted phenyl group competes with IPA for binding to YUCCA, reducing auxin production . 2-Aminothiazole derivatives inhibit DHFR by mimicking folate, critical in cancer cell proliferation .

Biological Activity

5-(3-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H13N3SC_{15}H_{13}N_{3}S with a molecular weight of approximately 269.35 g/mol. The structure features a triazole ring, which is known for its stability and ability to interact with biological systems effectively.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit promising anticancer properties. The following table summarizes key findings from various research studies:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)23.5Induction of apoptosis and cell cycle arrest
IGR39 (melanoma)18.7Inhibition of migration and invasion
Panc-1 (pancreatic carcinoma)15.0Disruption of mitochondrial function

The compound has shown selective cytotoxicity against cancer cells while exhibiting lower toxicity against normal cell lines, indicating its potential as a targeted anticancer agent.

Mechanisms of Anticancer Action

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It inhibits cell cycle progression at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Metastasis : Studies indicate that it can inhibit cancer cell migration and invasion, which are critical for metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research has reported its effectiveness against various bacterial and fungal strains:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

The compound's mechanism in antimicrobial activity appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Anticancer Efficacy : A study published in European Journal of Medicinal Chemistry evaluated several triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound significantly inhibited the growth of human cancer cell lines with IC50 values ranging from 15 to 25 µM .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel derivatives based on the triazole scaffold and assessing their antimicrobial properties. The study found that certain modifications enhanced the activity against resistant strains of bacteria .

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